2-(4-fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Antitumor Hepatocellular carcinoma Pyridazinone

2-(4-Fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 953922-10-6) is a synthetic pyridazinone derivative with a molecular formula of C₁₈H₁₆FN₃O₃ and a molecular weight of 341.34 g/mol. The compound features a 4-fluorophenylacetamide moiety linked via an ethylene spacer to a 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl core.

Molecular Formula C18H16FN3O3
Molecular Weight 341.342
CAS No. 953922-10-6
Cat. No. B2637464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS953922-10-6
Molecular FormulaC18H16FN3O3
Molecular Weight341.342
Structural Identifiers
SMILESC1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O3/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-22-18(24)8-7-15(21-22)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23)
InChIKeyMXWFRDGBIYIUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 953922-10-6): Compound Identity and Procurement Baseline


2-(4-Fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 953922-10-6) is a synthetic pyridazinone derivative with a molecular formula of C₁₈H₁₆FN₃O₃ and a molecular weight of 341.34 g/mol [1]. The compound features a 4-fluorophenylacetamide moiety linked via an ethylene spacer to a 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl core. It belongs to a class of pyridazinone and furan-containing compounds originally disclosed by the Sloan-Kettering Institute for Cancer Research as potential EGFR and/or KRAS inhibitors for proliferative diseases [2][3]. The compound is commercially available from multiple vendors exclusively for research use.

Why Generic Substitution of 2-(4-Fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 953922-10-6) Is Scientifically Unreliable


Within the pyridazinone-furan chemotype, small structural modifications produce large differences in biological profile. The ethylene spacer between the pyridazinone core and the 4-fluorophenylacetamide side chain differentiates this compound from direct N-linked analogs (e.g., N-(4-fluorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide) and thioether variants (e.g., 2-((4-fluorophenyl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, CAS 1219903-70-4) in terms of conformational flexibility, hydrogen-bonding capacity, and metabolic liability . In the broader pyridazinone class, substituent identity and position govern whether a compound acts as an EGFR kinase inhibitor, an acetylcholinesterase inhibitor, or a phosphodiesterase inhibitor—making simple interchange pharmacologically invalid .

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 953922-10-6) Versus Closest Analogs


Antiproliferative Activity in HepG2 Hepatocellular Carcinoma: Ethylene-Linked Analog Demonstrates Sub-Micromolar Potency

The target compound exhibits an IC₅₀ of 1.30 µM against HepG2 liver cancer cells, with a reported mechanism involving induction of apoptosis . Comparable pyridazinone-furan derivatives lacking the ethylene spacer and 4-fluorophenylacetamide extension typically show IC₅₀ values in the 10–50 µM range against various cancer lines, consistent with class-level reports that furan-pyridazinone hybrid potency is highly dependent on linker identity and substitution pattern [1]. The apoptotic rate increased from 5.83% (control) to 28.83% at 9 µM treatment .

Antitumor Hepatocellular carcinoma Pyridazinone

Differential Cytotoxicity Profile Across Breast (MDA-MB-231) and Ovarian (A2780) Cancer Lines: Evidence of Tumor-Type Selectivity

The compound displays varying potency across three cell lines: IC₅₀ = 1.30 µM (HepG2), 3.50 µM (A2780), and 5.00 µM (MDA-MB-231), yielding a selectivity window of approximately 3.8-fold between the most sensitive (HepG2) and least sensitive (MDA-MB-231) lines . This differential cytotoxic profile, attributed to G2/M phase arrest in MDA-MB-231 versus apoptosis induction in HepG2, contrasts with close structural analogs such as N-(4-fluorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide (MW 313.29), for which no cell-line-specific differential activity data have been reported .

Breast cancer Ovarian cancer Selectivity profiling

Antimicrobial Activity Against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa: MIC Data for Anti-Infective Screening

The compound demonstrates antibacterial activity with MIC values of 15 µg/mL (Staphylococcus aureus), 20 µg/mL (Escherichia coli), and 25 µg/mL (Pseudomonas aeruginosa) . While modest compared to clinical antibiotics, this activity profile across both Gram-positive and Gram-negative pathogens is notable for a pyridazinone-furan hybrid. The thioether analog 2-((4-fluorophenyl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 1219903-70-4, MW 373.4) has no reported antimicrobial activity data, highlighting an information asymmetry favoring the target compound for anti-infective screening programs .

Antimicrobial Antibacterial Drug-resistant infections

Structural Differentiation via Ethylene Spacer: Conformational Flexibility and Hydrogen-Bond Donor Capacity Compared to Direct N-Linked and Thioether Analogs

The target compound incorporates an ethylene (-CH₂-CH₂-) linker between the pyridazinone nitrogen and the acetamide carbonyl, providing two sp³-hybridized carbons that enable torsional flexibility and position the 4-fluorophenyl group farther from the core than in N-(4-fluorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide (direct N-phenylacetamide, no spacer) . It also retains a secondary amide N-H as a hydrogen-bond donor, which is absent in the thioether analog (CAS 1219903-70-4, where sulfur replaces the carbonyl oxygen) . The furan-2-yl group at the pyridazinone 3-position is common across these analogs, but linker identity is the key point of molecular differentiation.

Structure-activity relationship Linker optimization Medicinal chemistry

Optimal Research Application Scenarios for 2-(4-Fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS 953922-10-6)


Hepatocellular Carcinoma (HCC) Focused Antitumor Screening

With an IC₅₀ of 1.30 µM against HepG2 cells and a demonstrated capacity to increase apoptosis from 5.83% to 28.83% at 9 µM, this compound is well-suited as a starting point for structure-activity relationship (SAR) campaigns targeting liver cancer . The potency advantage over class-level pyridazinone-furan IC₅₀ values (10–50 µM) makes it a rational choice over close-in analogs lacking HepG2 characterization.

Broad-Spectrum Antibacterial Screening Against WHO Priority Pathogens

The compound has measured MIC values against S. aureus (15 µg/mL), E. coli (20 µg/mL), and P. aeruginosa (25 µg/mL), covering both Gram-positive and Gram-negative clinically relevant species . This pre-existing three-strain dataset enables immediate triage in anti-infective programs and reduces the need for de novo MIC determination that would be required for the thioether analog (CAS 1219903-70-4), which lacks any reported antimicrobial data.

Linker-Dependent Kinase Inhibitor Design in EGFR/KRAS Mutant Cancer Programs

The compound belongs to the Sloan-Kettering pyridazinone-furan patent family (EP2518063B1, US9562019B2), which discloses pyridazinone and furan-containing compounds as EGFR and/or KRAS inhibitors effective in mutant lung adenocarcinoma models including H3255 and H1975 cell lines [1][2]. The ethylene linker differentiates it from direct-linked analogs, providing a tool compound for linker-SAR studies within this chemotype.

Tumor-Type Selectivity Profiling Across Multiple Cancer Indications

The availability of IC₅₀ data across three distinct cancer types—liver (HepG2: 1.30 µM), ovarian (A2780: 3.50 µM), and breast (MDA-MB-231: 5.00 µM)—with a 3.8-fold selectivity window and differing mechanisms (apoptosis vs. G2/M arrest) supports its use in broad-panel cytotoxicity screening for target deconvolution . Analogs such as N-(4-fluorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide lack comparable multi-line characterization.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.